(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
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Overview
Description
(1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane is a bicyclic amine compound with a unique structure that includes a bicyclo[2.2.1]heptane framework. This compound is known for its rigidity and steric hindrance, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane typically involves the use of camphor as a starting material. One common method includes the following steps:
Oxidation of Camphor: Camphor is oxidized using selenium dioxide to form camphorquinone.
Reduction and Amination: The camphorquinone is then reduced and aminated to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert ketones or aldehydes in the structure to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products
Oxidation Products: Oximes, nitro compounds.
Reduction Products: Alcohols.
Substitution Products: Amides, esters.
Scientific Research Applications
Chemistry
In chemistry, (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane is used as a chiral building block for the synthesis of complex molecules. Its rigid structure makes it valuable in stereoselective synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development.
Industry
In the industrial sector, (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane is used in the production of polymers and other materials that require rigid and stable molecular frameworks.
Mechanism of Action
The mechanism of action of (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane involves its interaction with molecular targets through hydrogen bonding and steric effects. The compound’s rigid structure allows it to fit into specific binding sites, influencing biological pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Similar in structure but contains an additional nitrogen atom, making it more reactive in certain chemical reactions.
Camphorquinone: A precursor in the synthesis of (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane, known for its use in photoinitiators.
Uniqueness
(1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane is unique due to its specific stereochemistry and rigid bicyclic structure, which provide distinct reactivity and interaction profiles compared to other similar compounds.
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7-,8?,10+/m1/s1 |
InChI Key |
MDFWXZBEVCOVIO-SHTILUHOSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)CC2N |
Canonical SMILES |
CC1(C2CCC1(C(C2)N)C)C |
Origin of Product |
United States |
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